MRT-83 -

MRT-83

Catalog Number: EVT-1726138
CAS Number:
Molecular Formula: C31H30N4O5
Molecular Weight: 538.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MRT-83 involves several key steps that incorporate specific chemical reactions to construct its complex molecular structure. The synthetic route typically starts with the preparation of the core biphenyl structure, followed by the introduction of the guanidine moiety and the attachment of the trimethoxybenzoyl group.

Technical Details

  1. Starting Materials: The synthesis utilizes commercially available precursors that are modified through various organic reactions.
  2. Reagents and Conditions: Common reagents may include coupling agents, bases for deprotonation, and solvents suitable for organic synthesis.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for biological assays.

Detailed synthetic protocols are often proprietary or found in specialized literature focusing on medicinal chemistry.

Molecular Structure Analysis

MRT-83 has a molecular formula of C31H30N4O5 and a molecular weight of approximately 534.6 g/mol. Its structure consists of multiple functional groups that facilitate interaction with the Smoothened receptor.

Structure Data

  • InChIKey: BKTMNLKJWHVZRN-UHFFFAOYSA-N
  • CAS Registry Number: 1263131-92-5

The compound features:

  • Three hydrogen bond acceptor groups
  • Three hydrophobic regions
    These structural characteristics are critical for its binding affinity to the Smoothened receptor and its efficacy as an antagonist .
Chemical Reactions Analysis

MRT-83 primarily functions through its interaction with the Smoothened receptor, inhibiting Hedgehog signaling pathways. The compound competes with natural ligands and prevents receptor activation.

Technical Details

  1. Binding Affinity: MRT-83 shows an IC50 in the nanomolar range, indicating high potency compared to other known antagonists like cyclopamine.
  2. Mechanism of Action: The compound inhibits agonist-induced trafficking of Smoothened to primary cilia, which is essential for Hedgehog pathway activation .
Mechanism of Action

MRT-83 exerts its biological effects by specifically targeting the Smoothened receptor, a G-protein-coupled receptor involved in Hedgehog signaling.

Process Data

  1. Inhibition of Hedgehog Signaling: By blocking Smoothened activity, MRT-83 effectively reduces downstream signaling events that lead to cell proliferation and survival in cancer cells.
  2. Experimental Evidence: In vivo studies have demonstrated that MRT-83 can abolish up-regulation of Patched transcription induced by Sonic Hedgehog in murine models .
Physical and Chemical Properties Analysis

MRT-83 exhibits several notable physical and chemical properties which influence its behavior in biological systems.

Physical Properties

Chemical Properties

  • Stability: MRT-83 is stable under physiological conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: The presence of functional groups allows for potential modifications that could enhance efficacy or reduce toxicity.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm these properties during development .

Applications

MRT-83 holds promise as a research tool in pharmacology and drug development due to its ability to modulate Hedgehog signaling.

Scientific Uses

  1. Cancer Research: Its primary application lies in studying various cancers where Hedgehog signaling is implicated, such as basal cell carcinoma and medulloblastoma.
  2. Therapeutic Development: MRT-83 may serve as a lead compound for developing new therapies targeting Hedgehog pathway-related diseases .
Molecular Mechanisms of Action

Inhibition of Hedgehog (Hh) Signaling Pathway

MRT-83 (N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide) is a potent acylguanidine derivative that functions as a high-affinity antagonist of the Smoothened (Smo) receptor, a class F G protein-coupled receptor (GPCR) that serves as the primary signal transducer of the Hedgehog (Hh) pathway. This pathway is evolutionarily conserved and critically regulates embryonic development, tissue patterning, and stem cell maintenance. Dysregulation of Hh signaling manifests in numerous cancers, making Smo an attractive therapeutic target. MRT-83 exhibits superior potency compared to early Smo antagonists like cyclopamine, demonstrating nanomolar-range inhibitory concentrations (IC₅₀) across multiple functional assays [1] [7].

Interaction with Smoothened (Smo) Receptor Binding Domains

MRT-83 binds within a deep hydrophobic cavity formed by Smo's 7-transmembrane (7-TM) domain. Structural analyses and mutagenesis studies reveal that MRT-83 engages with both "site 1" (predominantly involving extracellular loops) and "site 2" (deeper cytoplasmic-proximal regions) within this binding pocket. This dual-site occupation distinguishes it from other Smo antagonists that typically favor one site over the other. Key interactions include:

  • Hydrogen bonding with residues in extracellular loop 2 (ECL2) and transmembrane helix 5
  • Hydrophobic contacts with conserved aromatic residues (e.g., Phe484, Trp480) that stabilize the inactive conformation of Smo
  • Specific van der Waals interactions within the lower subpocket near transmembrane helix 6 [1] [4]

This extensive interaction network results in subnanomolar affinity (Kd = 0.3 nM for human Smo) and effectively locks Smo in an inactive state incapable of initiating downstream signaling [4] [7].

Antagonism of BODIPY-Cyclopamine Competitive Binding Dynamics

MRT-83 potently displaces the fluorescently tagged Smo ligand BODIPY-cyclopamine in dose-dependent binding assays. Key findings include:

  • IC₅₀ of 4.6 nM for inhibiting BODIPY-cyclopamine binding to human Smo expressed in HEK293 cells
  • IC₅₀ of 14 nM for mouse Smo, indicating slightly lower but still high-affinity cross-species binding
  • Complete ablation of BODIPY-cyclopamine fluorescence at saturating concentrations, confirming competitive displacement from the shared binding pocket [1] [5]

Table 1: Competitive Binding Profile of MRT-83

Assay SystemTargetIC₅₀ (nM)Reference
HEK293-hSmo cellsHuman Smo4.6 [1]
C3H10T1/2 cellsMouse Smo14 [1]
Shh-light2 reporter assayHh signaling15 [5]

Disruption of Smo Trafficking to Primary Cilia

A hallmark of canonical Hh pathway activation is the ciliary accumulation of Smo. MRT-83 potently blocks this fundamental process:

  • Abrogates agonist (SAG or ShhN)-induced trafficking of endogenous mouse and human Smo to the primary cilium in C3H10T1/2 mesenchymal cells and NT2 (teratocarcinoma-derived) cells
  • Prevents the formation of Smo clusters at the ciliary membrane, even at low nanomolar concentrations (IC₅₀ ~11 nM in C3H10T1/2 differentiation assays)
  • Disrupts the spatial organization of Hh signaling components within this critical organelle, effectively decoupling receptor activation from downstream GLI transcription factor processing [1] [3] [7]

Downstream Effects on Transcriptional Regulation

Suppression of Patched (Ptc) Gene Expression

The Patched (Ptch1) gene is a direct transcriptional target of GLI activators and serves as a faithful biomarker of pathway activity. MRT-83 demonstrates robust suppression of Ptch1 expression in vitro and in vivo:

  • In rat cerebellar granule cell precursors (GCPs), MRT-83 inhibits ShhN (3 nM)-induced proliferation (IC₅₀ ~3 nM) and SAG (0.01 μM)-induced proliferation (IC₅₀ ~6 nM), closely correlating with Ptch1 mRNA downregulation
  • Following stereotaxic injection into the lateral ventricle of adult mice, MRT-83 completely abolishes Sonic Hedgehog (ShhN)-mediated upregulation of Ptc transcription in the subventricular zone (SVZ). Vehicle-treated controls showed 8.7 ± 2.4 Ptc-positive cells per section, while MRT-83 reduced this to baseline levels indistinguishable from untreated animals [1] [2]

Modulation of GLI-Mediated Target Gene Activation

MRT-83 exerts profound effects on the terminal mediators of the Hh pathway, the GLI transcription factors (GLI1, GLI2, GLI3):

  • Prevents nuclear translocation and activation of full-length GLI2 and GLI3 activators (GLI2A, GLI3A) by disrupting upstream Smo signaling
  • Suppresses expression of GLI1, itself a direct transcriptional target of the pathway, creating a negative feedback loop that amplifies pathway inhibition
  • Demonstrates specificity for canonical Hh/GLI signaling, showing no significant effect on Wnt/β-catenin signaling in human embryonic kidney 293 (HEK293) cells transiently transfected with a Tcf/Lef-dependent Firefly luciferase reporter [1] [3]

Table 2: Functional Activity of MRT-83 in Cellular Assays

Assay SystemStimulus/ModelReadoutIC₅₀/ActivityReference
Shh-light2 reporter cellsSmo-mediated signalingLuciferase activity15 nM [1]
C3H10T1/2 differentiation assaySAG (0.01 μM)Alkaline phosphatase-positive cells11 nM [5]
Rat cerebellar granule cellsShhN (3 nM)Proliferation ([³H]thymidine uptake)3 nM [1]
HEK293 cellsWnt3aTcf/Lef-luciferase reporter activityNo inhibition [1]

Properties

Product Name

MRT-83

IUPAC Name

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide

Molecular Formula

C31H30N4O5

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37)

InChI Key

BKTMNLKJWHVZRN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Synonyms

MRT 83
MRT-83
MRT83 cpd
N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.